molecular formula C9H10ClNO2S B13653070 5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No.: B13653070
M. Wt: 231.70 g/mol
InChI Key: XIDWQHXAZIUIEV-UHFFFAOYSA-N
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Description

5-chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

5-chloro-N-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine

InChI

InChI=1S/C9H10ClNO2S/c1-11-8-5-14(12,13)9-3-2-6(10)4-7(8)9/h2-4,8,11H,5H2,1H3

InChI Key

XIDWQHXAZIUIEV-UHFFFAOYSA-N

Canonical SMILES

CNC1CS(=O)(=O)C2=C1C=C(C=C2)Cl

Origin of Product

United States

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